5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE
Overview
Description
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoxazole ring, a piperidine ring, and a benzoxadiazole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the benzoxadiazole moiety, and the final coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
4-Methoxyphenethylamine: Used in the synthesis of various polymers and phosphazenes.
Uniqueness
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-16(14(2)30-24-13)12-15-6-9-19(29-15)22(28)23-17-7-8-18(21-20(17)25-31-26-21)27-10-4-3-5-11-27/h6-9H,3-5,10-12H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVXITKDCLCLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=CC=C(C4=NON=C34)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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